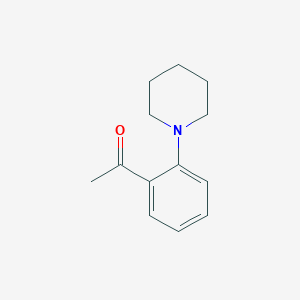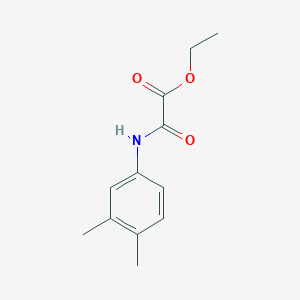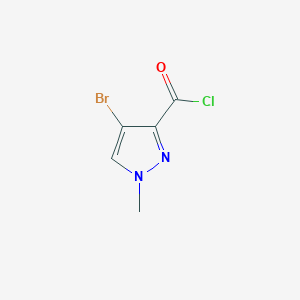
2’-(1-Pipéridinyl)acétophénone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-(1-Piperidinyl)acetophenone, also known as 2-Phenyl-1-(piperidin-1-yl)ethanone, is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound is characterized by a phenyl group attached to an ethanone moiety, which is further connected to a piperidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Applications De Recherche Scientifique
2'-(1-Piperidinyl)acetophenone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Méthodes De Préparation
The synthesis of 2'-(1-Piperidinyl)acetophenone typically involves the reaction of 2’-fluoroacetophenone with piperidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2'-(1-Piperidinyl)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 2'-(1-Piperidinyl)acetophenone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2'-(1-Piperidinyl)acetophenone can be compared with other similar compounds, such as:
1-(Phenacyl)piperidine: Similar in structure but with different substituents on the phenyl ring.
1-Trifluoroacetyl piperidine: Contains a trifluoroacetyl group instead of the ethanone moiety.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of 2'-(1-Piperidinyl)acetophenone.
Propriétés
IUPAC Name |
1-(2-piperidin-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)12-7-3-4-8-13(12)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRKZEDBPNTPBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292634 |
Source


|
| Record name | 1-[2-(1-Piperidinyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39911-06-3 |
Source


|
| Record name | 1-[2-(1-Piperidinyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39911-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(1-Piperidinyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research paper mentions that 1-(2-(Piperidin-1-yl)phenyl)ethanone derivatives can undergo reactions with mercury(II)-EDTA. What are the major products formed, and how does the substitution at the piperidine ring affect the reaction outcome?
A1: When reacting with mercury(II)-EDTA, 1-(2-(Piperidin-1-yl)phenyl)ethanone derivatives primarily yield three product types: trans-benzoquinolizidones, quinolinones, and lactams []. The reaction proceeds through a cyclic iminium ion intermediate, formed by the oxidation of the piperidine ring. This intermediate then reacts with the acetophenone moiety in different ways, leading to the observed product diversity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)



![6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1330796.png)


